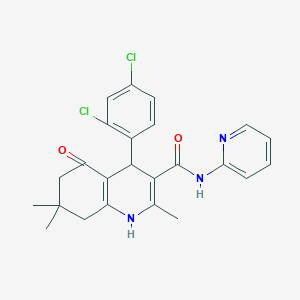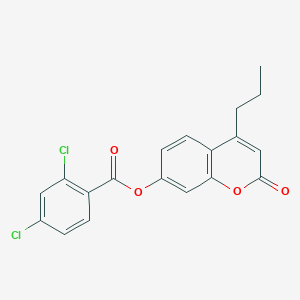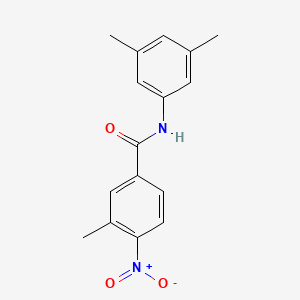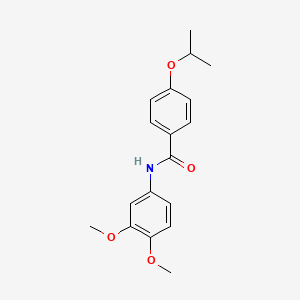![molecular formula C19H23N3O3S B5015738 N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5015738.png)
N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. MPS belongs to the class of piperazine derivatives and has been found to exhibit several pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of MPS is not fully understood. However, it has been proposed that MPS exerts its pharmacological effects by modulating the activity of neurotransmitters such as GABA, glutamate, and serotonin. MPS has also been found to inhibit the activity of enzymes involved in the metabolism of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
MPS has been shown to produce several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative damage. MPS has also been found to reduce the levels of pro-inflammatory cytokines, suggesting its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPS has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the laboratory. MPS has also been found to exhibit low toxicity, making it a safe compound for use in animal studies. However, the limitations of MPS include its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on MPS. One potential area of investigation is the development of MPS-based drugs for the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of MPS, which may have applications in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully elucidate the mechanism of action of MPS and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of MPS involves the reaction of 4-methylphenylhydrazine with 4-bromobenzene-1-sulfonyl chloride in the presence of a base, followed by the acetylation of the resulting piperazine derivative with acetic anhydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anxiolytic properties. MPS has also been investigated for its neuroprotective effects against oxidative stress and neurotoxicity induced by various agents.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)26(24,25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYGSDGDGPINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
![ethyl 2-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015672.png)

![2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5015702.png)
![methyl 2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5015705.png)

![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)
![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)
